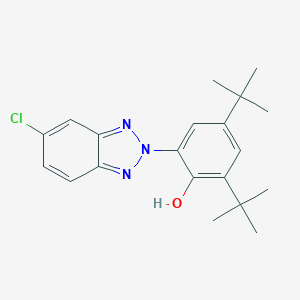

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol

描述

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol (UV-327) is a benzotriazole-based ultraviolet (UV) stabilizer widely used in polymers, coatings, and plastics due to its ability to absorb UV light in the 300–400 nm range, with a peak absorption at 353 nm . Its molecular formula is C₂₀H₂₄ClN₃O, with a molar mass of 357.88 g/mol and a log octanol-water partition coefficient (logKOW) of 6.91, indicating high hydrophobicity . UV-327 exhibits excellent thermal stability, low volatility, and compatibility with polyolefins such as polyethylene (PE) and polypropylene (PP), as well as polyvinyl chloride (PVC) and polystyrene . It is synthesized via coupling reactions involving 2,4-di-tert-butylphenol and 5-chloro-2-nitroaniline, followed by reduction and purification steps .

属性

IUPAC Name |

2,4-ditert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O/c1-19(2,3)12-9-14(20(4,5)6)18(25)17(10-12)24-22-15-8-7-13(21)11-16(15)23-24/h7-11,25H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSMKYBKUPAEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4038893 | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3864-99-1 | |

| Record name | UV 327 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3864-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003864991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-di-tert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DI-TERT-BUTYL-6-(5-CHLORO-2H-BENZOTRIAZOL-2-YL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17TJE602RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 - 154 °C | |

| Record name | 5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Glucose-Mediated Reduction

An alternative eco-friendly method uses glucose as a reducing agent in alkaline media:

-

Conditions: 60–70°C, 4–5 hours, aqueous NaOH.

-

Advantages: Reduced heavy metal waste, suitable for green chemistry applications.

Comparative Analysis:

| Parameter | Zinc Powder | Glucose |

|---|---|---|

| Reaction Time | 2–3 hours | 4–5 hours |

| Temperature | 40–45°C | 60–70°C |

| Environmental Impact | High (Zn waste) | Low |

| Scalability | Industrial preferred | Lab-scale feasibility |

Refining and Purification

The crude product is purified via recrystallization from ethyl acetate, enhancing purity to >98%. Key steps include:

-

Dissolve the crude product in hot ethyl acetate (60–70°C).

-

Filter to remove insoluble impurities.

-

Cool the filtrate to 20–25°C for crystallization.

-

Wash with cold water and dry under vacuum.

Typical Consumption Metrics (per ton of product):

| Raw Material | Quantity (kg) | Purpose |

|---|---|---|

| Phenol | 2201 | Alkylation substrate |

| Isobutylene | 2615 | Alkylating agent |

| 4-Chloro-2-nitroaniline | 2044 | Diazotization substrate |

| Ethyl Acetate | 6765 | Recrystallization solvent |

Analysis of Reaction Parameters and Scalability

化学反应分析

Types of Reactions

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized under specific conditions.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Zinc powder and ethanol are commonly used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution of the chlorine atom can result in various substituted benzotriazoles.

科学研究应用

Environmental Impact Studies

Research has demonstrated that UV-327 can affect aquatic organisms. A study on rainbow trout alevins indicated that exposure to this compound can lead to significant transcriptomic changes, suggesting potential toxicological effects on fish populations in contaminated water bodies .

Material Science

UV-327 is extensively utilized as a UV stabilizer in polymers and plastics. Its role is crucial in enhancing the durability and longevity of materials exposed to sunlight. The compound absorbs harmful UV radiation, thus preventing photodegradation of the polymer matrix. This application is particularly relevant in the production of outdoor materials such as coatings, adhesives, and plastic products.

Industrial Applications

In industrial settings, UV-327 is incorporated into various formulations to protect products from UV-induced aging and discoloration. This includes applications in paints, varnishes, and sealants where prolonged exposure to sunlight can lead to degradation.

Case Study 1: Toxicological Effects on Aquatic Life

A comprehensive study examined the effects of UV-327 on aquatic organisms, focusing on its bioaccumulation potential and chronic toxicity. Results indicated that prolonged exposure could lead to organ damage and reproductive issues in fish species .

Case Study 2: Efficacy as a UV Stabilizer

In a comparative analysis of various UV stabilizers, UV-327 was found to be one of the most effective compounds in extending the lifespan of polymer products under simulated sunlight conditions. The study highlighted its superior performance compared to other stabilizers, making it a preferred choice for manufacturers .

Regulatory Considerations

Due to its potential environmental impact, UV-327 is subject to regulatory scrutiny. It has been classified under various environmental protection guidelines due to its persistence and bioaccumulation potential . Manufacturers are encouraged to adhere to safety guidelines when handling this compound.

作用机制

The mechanism of action of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol involves the absorption of UV light by the benzotriazole moiety. This absorption prevents the UV light from reaching and damaging the underlying material or skin. The phenolic group also plays a role in stabilizing the absorbed energy and preventing the formation of free radicals .

相似化合物的比较

Comparison with Similar Benzotriazole UV Stabilizers

UV-327 belongs to a class of benzotriazole derivatives, including UV-P, UV-326, UV-328, UV-329 , and UV-234 , which differ in substituent groups and physicochemical properties. Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects : Bulkier alkyl groups (e.g., tert-butyl in UV-327, tert-pentyl in UV-328) increase logKOW and reduce migration from polymers .

- Chlorine Substitution: The 5-chloro group in UV-327 and UV-328 enhances UV absorption efficiency compared to non-chlorinated analogs like UV-P .

Performance in Polymer Matrices

- UV-327 vs. UV-328 : UV-327’s tert-butyl groups provide better compatibility with PP and PE, while UV-328’s tert-pentyl groups improve performance in high-temperature applications (e.g., automotive parts) .

- Migration Resistance : UV-327’s higher molecular weight (357.88 vs. 225.25 for UV-P) results in lower migration rates from polypropylene to food simulants .

Environmental and Toxicological Profiles

- Persistence: UV-327 and UV-328 are environmentally persistent, with similar bioaccumulation potentials in aquatic organisms .

- Ecotoxicity : UV-327 exposure alters swimming behavior in rainbow trout alevins at concentrations as low as 1 µg/L, indicating sublethal ecological risks .

Degradation and Stability

- Chemical Oxidation : UV-327 degrades more slowly than UV-P and UV-326 in peracetic acid/Fe²⁺ systems due to its steric hindrance from tert-butyl groups .

- Thermal Stability : UV-327 remains stable up to 234°C (flash point), outperforming UV-329 (lower thermal resistance) in high-temperature processing .

生物活性

2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, commonly referred to as UV-327, is a benzotriazole derivative widely used as a UV stabilizer in various consumer and industrial products. Its chemical structure is characterized by the presence of a chloro-substituted benzotriazole moiety, which contributes to its biological activity and environmental persistence. This article reviews the biological activity of UV-327, focusing on its effects on aquatic organisms, particularly fish, and its potential neurotoxic effects.

- Molecular Formula : C20H24ClN3O

- Molecular Weight : 357.88 g/mol

- CAS Number : 3864-99-1

- Purity : >95% (HPLC)

Biological Activity Overview

UV-327 has been identified as an endocrine disruptor and a potential neurotoxin. Recent studies have highlighted its impact on the development and behavior of aquatic organisms, particularly in fish.

Case Studies

-

Transcriptomic Analysis in Rainbow Trout

A study conducted on rainbow trout alevins (newly hatched fish) investigated the effects of UV-327 exposure during embryonic development. The research utilized whole-transcriptome profiling (RNA sequencing) to identify differentially expressed genes (DEGs) associated with behavioral changes.- Findings :

- A total of 176 DEGs were identified at a dose of 273.4 ng g, indicating significant alterations in neurological functions.

- Genes related to water, calcium, potassium homeostasis, and acetylcholine signaling were notably affected.

- The transcriptomic point of departure (tPOD) was established at 35 to 94 ng g, suggesting that this range is protective against behavioral alterations in alevins .

- Findings :

-

Neurotoxicity Assessment

The study also assessed behavioral changes in alevins post-exposure to UV-327. Altered swimming patterns were observed, suggesting potential neurotoxic effects that could impair survival and fitness in natural environments .

Environmental Persistence and Toxicology

UV-327 is classified as an environmentally persistent pollutant due to its widespread use and resistance to degradation. Its presence in aquatic ecosystems raises concerns regarding bioaccumulation and long-term ecological impacts.

Toxicological Studies

Research indicates that UV stabilizers like UV-327 can disrupt endocrine functions in wildlife. The compound's ability to interfere with hormonal systems poses risks not only to individual species but also to entire ecosystems.

Summary of Biological Effects

常见问题

Basic: What structural characteristics of UV-327 enable its function as a UV absorber?

Methodological Answer:

The benzotriazole moiety in UV-327 acts as the primary chromophore, absorbing UV radiation (290–400 nm) through π→π* electronic transitions. The tert-butyl substituents at the 2- and 4-positions enhance thermal stability and solubility in hydrophobic matrices like polymers. The 5-chloro group increases electron-withdrawing effects, stabilizing the excited state and extending UV absorption efficiency. Computational studies (e.g., DFT) can validate these interactions by analyzing HOMO-LUMO energy gaps .

Basic: What is the synthetic pathway for UV-327, and what critical intermediates are involved?

Methodological Answer:

UV-327 synthesis involves four key steps:

Alkylation : Phenol reacts with isobutylene under H₂SO₄ catalysis (70°C) to yield 2,4-di-tert-butylphenol.

Diazotization : 5-Chloro-2-nitroaniline undergoes diazotization with NaNO₂ in acidic media.

Coupling : The diazonium salt couples with 2,4-di-tert-butylphenol under alkaline conditions to form a nitro intermediate.

Reduction : Zinc powder in ethanol (40–45°C) reduces the nitro group to an amine, cyclizing to form the benzotriazole ring.

Purification via recrystallization in ethyl acetate removes unreacted precursors .

Advanced: How can researchers address contradictions in UV-327’s reported toxicity across in vitro and environmental studies?

Methodological Answer:

Discrepancies arise from differences in metabolic activation and environmental bioavailability. To resolve:

- Conduct Ah receptor binding assays (e.g., HepG2 cells) to assess direct toxicity.

- Perform environmental exposure studies using model organisms (e.g., Oncorhynchus mykiss alevin) at 1–100 µg/L concentrations. Measure behavioral endpoints (e.g., phototaxis inhibition) via high-speed video tracking.

- Use LC-MS/MS to quantify bioaccumulation in tissues and correlate with toxicokinetic models. This dual approach clarifies whether toxicity originates from the parent compound or metabolites .

Advanced: What analytical methods optimize UV-327 quantification in complex environmental matrices?

Methodological Answer:

For matrices with high particulate content (e.g., sediments):

Extraction : Use accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1, v/v) at 100°C and 1,500 psi.

Cleanup : Pass extracts through silica gel columns eluted with hexane:ethyl acetate (9:1).

Quantification : Employ HPLC-UV with a C18 column (150 × 4.6 mm, 3.5 µm) and 80:20 acetonitrile:water mobile phase (1 mL/min). Retention time: ~8.2 min.

Validation : Spike deuterated UV-327 (D428017) as an internal standard to correct for matrix effects. Achieve detection limits of 0.1 µg/L in water and 5 µg/kg in sediments .

Advanced: How do structural insights into UV-327 intermediates guide green synthesis strategies?

Methodological Answer:

Mechanochemical synthesis of intermediates (e.g., 2-tert-butyl-6-[(4-chloro-2-nitrophenyl)diazenyl]-4-methylphenol) eliminates solvents. Key steps:

- Grind 4-chloro-2-nitroaniline, 2-tert-butyl-4-methylphenol, NaNO₂, and KHSO₄ (1:1:1 molar ratio) for 15 min.

- Recrystallize in ethanol to yield 93% product (vs. 78% in solution-phase).

- X-ray crystallography confirms planar molecular geometry with intramolecular O–H···N hydrogen bonding (1.03° dihedral angle), minimizing side reactions. This method reduces waste and energy use .

Advanced: What regulatory frameworks govern UV-327 use in academic research?

Methodological Answer:

UV-327 is listed under:

- EU REACH SVHC (Substances of Very High Concern) due to persistence and bioaccumulation (logKOW = 6.91).

- Stockholm Convention : Under review for potential inclusion as a persistent organic pollutant (POP).

Researchers must: - Submit Chemical Safety Reports (CSRs) for EU studies involving >1 kg/year.

- Use alternatives (e.g., UV-350) in ecotoxicity assays unless explicitly studying POP behavior.

- Monitor updates via ECHA and OEHHA databases for compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。